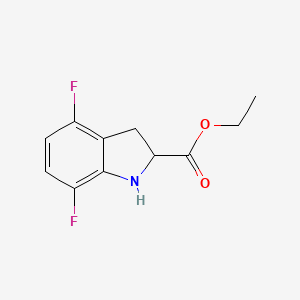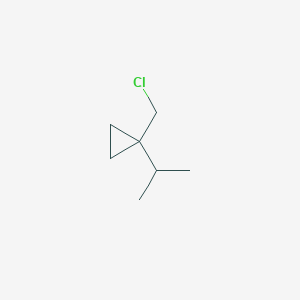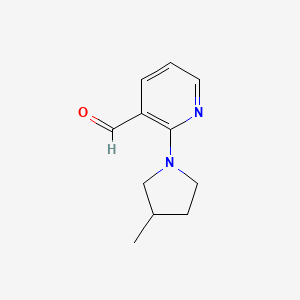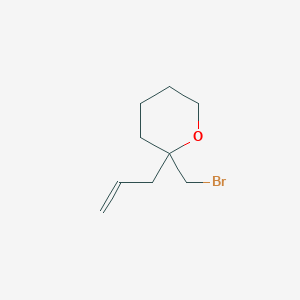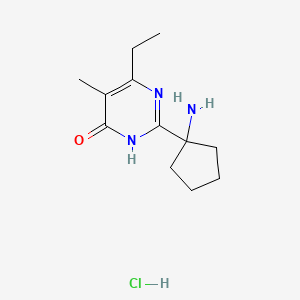
2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cyclopentyl ring with a dihydropyrimidinone core, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a cyclopentylamine derivative, followed by its condensation with ethyl and methyl-substituted pyrimidinone intermediates
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Additionally, purification techniques like crystallization, filtration, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 1-Aminocyclopentaneacetic acid hydrochloride
- Phenethylamine
- Memantine
Uniqueness
Compared to similar compounds, 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of a cyclopentyl ring and a dihydropyrimidinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H20ClN3O |
|---|---|
分子量 |
257.76 g/mol |
IUPAC名 |
2-(1-aminocyclopentyl)-4-ethyl-5-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-9-8(2)10(16)15-11(14-9)12(13)6-4-5-7-12;/h3-7,13H2,1-2H3,(H,14,15,16);1H |
InChIキー |
NWBYUTPQSORNNS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)NC(=N1)C2(CCCC2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



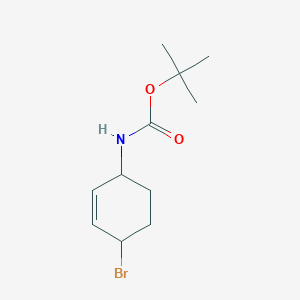

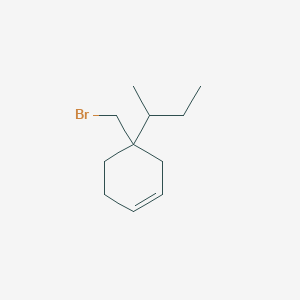
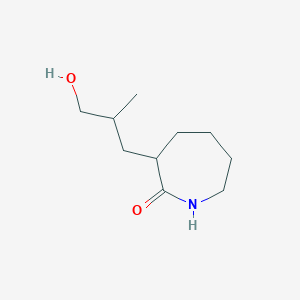
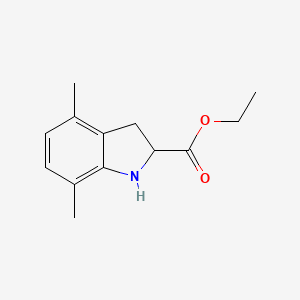
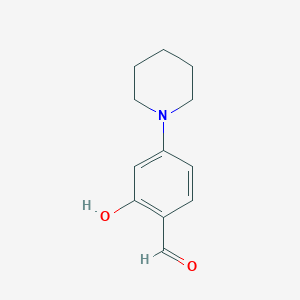

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
